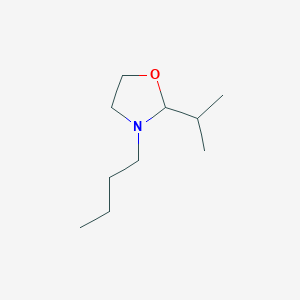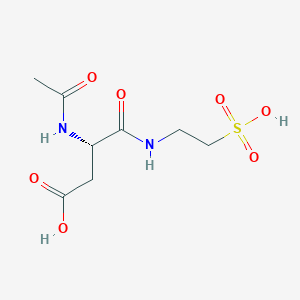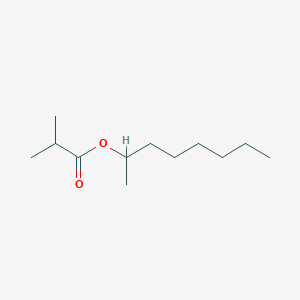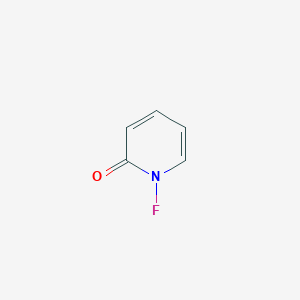
2-Thiazolidinethione, 3-(1-oxotetradecyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiazolidinethione, 3-(1-oxotetradecyl)- is a heterocyclic compound that belongs to the thiazolidinethione family This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinethione, 3-(1-oxotetradecyl)- typically involves the reaction of thiazolidine-2-thione with a halohydrocarbon. For instance, thiazolidine-2-thione can be reacted with 1-bromotetradecane in the presence of a base such as sodium hydroxide in ethanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Thiazolidinethione, 3-(1-oxotetradecyl)- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 1-oxotetradecyl side chain can be reduced to form alcohols.
Substitution: The hydrogen atoms in the thiazolidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazolidinethione derivatives.
Aplicaciones Científicas De Investigación
2-Thiazolidinethione, 3-(1-oxotetradecyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly xanthine oxidase inhibitors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Thiazolidinethione, 3-(1-oxotetradecyl)- involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the conversion of xanthine to uric acid . This inhibition is facilitated by the formation of hydrogen bonds and hydrophobic interactions within the enzyme’s active site.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-2-thione: A simpler analog without the 1-oxotetradecyl group.
Thiazolidinediones: A class of compounds used in the treatment of type 2 diabetes, characterized by a similar thiazolidine ring structure.
Uniqueness
2-Thiazolidinethione, 3-(1-oxotetradecyl)- is unique due to the presence of the long 1-oxotetradecyl side chain, which imparts distinct chemical and biological properties. This side chain enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability.
Propiedades
Número CAS |
86137-74-8 |
|---|---|
Fórmula molecular |
C17H31NOS2 |
Peso molecular |
329.6 g/mol |
Nombre IUPAC |
1-(2-sulfanylidene-1,3-thiazolidin-3-yl)tetradecan-1-one |
InChI |
InChI=1S/C17H31NOS2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)18-14-15-21-17(18)20/h2-15H2,1H3 |
Clave InChI |
XBEFNNHCBHARNO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)N1CCSC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14427217.png)



![3,5,5-Trimethyl-4-[(3-methyloxiran-2-yl)methylidene]cyclohex-2-en-1-one](/img/structure/B14427237.png)





![3-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14427283.png)
![3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol](/img/structure/B14427292.png)
